molecular formula C33H45N5O4 B11831254 MV-1-NH-Me

MV-1-NH-Me

Cat. No.: B11831254
M. Wt: 575.7 g/mol
InChI Key: FWVBKWFGQNQMDR-CJBSCAABSA-N
Attention: For research use only. Not for human or veterinary use.
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Chemical Reactions Analysis

Types of Reactions

MV-1-NH-Me undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and various solvents. The specific conditions depend on the desired reaction and the target product .

Major Products Formed

The major products formed from the reactions of this compound depend on the type of reaction performed. For example, oxidation may yield oxidized derivatives, while substitution reactions may produce various substituted analogs .

Scientific Research Applications

Anti-inflammatory and Analgesic Properties

MV-1-NH-Me has been identified as a potential candidate for developing new medications aimed at treating pain and inflammation. Research indicates that it exhibits significant anti-inflammatory effects by inhibiting key pathways involved in inflammatory responses. Preliminary studies have shown:

  • Mechanism of Action : this compound interacts with receptors involved in pain signaling pathways, potentially reducing pain perception.
  • Binding Affinity : Molecular docking studies suggest effective binding to enzymes linked to inflammatory processes, indicating its role as an inhibitor.

Anticancer Activity

Emerging evidence suggests that this compound may possess anticancer properties. Initial findings indicate that the compound can induce apoptosis in various cancer cell lines, making it a subject of interest in cancer research. Key observations include:

  • Cell Line Studies : this compound has shown effectiveness against different types of cancer cells, including those undergoing epithelial-mesenchymal transition (EMT), which is critical for metastasis .
  • Potential Mechanisms : The compound may disrupt cellular processes essential for cancer cell survival and proliferation.

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, it is beneficial to compare it with other pyrazole derivatives and related heterocycles. The following table summarizes some comparable compounds along with their characteristics:

Compound NameStructure CharacteristicsNotable Activity
This compoundMethoxy substitution, carboxamideAnti-inflammatory, anticancer
Pyrazole Derivative ANo methoxy groupModerate anti-inflammatory activity
Pyrazole Derivative BDifferent substituentsLimited anticancer properties

Case Study 1: Anti-inflammatory Effects

A study investigating the anti-inflammatory effects of this compound demonstrated its ability to significantly reduce markers of inflammation in vitro. The results indicated that the compound inhibited the production of pro-inflammatory cytokines in cultured cells, suggesting its potential utility in treating chronic inflammatory conditions.

Case Study 2: Anticancer Potential

In another study focusing on cancer cell lines, this compound was found to induce apoptosis through mitochondrial pathways. The findings highlighted its effectiveness against mesenchymal cancers, which are often resistant to conventional therapies. This positions this compound as a promising candidate for further development in oncology.

Biological Activity

MV-1-NH-Me is a compound that has garnered attention for its potential biological activities, particularly in pharmacological applications. This article delves into the biological activity of this compound, exploring its mechanisms, efficacy against various cell lines, and relevant case studies.

This compound is derived from the MV-1 series of compounds, characterized by its interaction with cellular inhibitors of apoptosis (IAPs). It functions as a ligand that binds to cIAP1, facilitating the targeted degradation of specific proteins through the SNIPER (Specific and Nongenetic IAP-dependent Protein Erasers) technology. This mechanism is crucial for inducing apoptosis in cancer cells, making this compound a candidate for cancer therapy.

Key Properties

  • Chemical Formula : Not specified in the sources.
  • Mechanism : Binds to cIAP1 to promote targeted protein degradation.
  • Target : Primarily interacts with ABL inhibitors.

Anticancer Properties

Research indicates that this compound exhibits significant cytotoxicity against various cancer cell lines. A study reported an IC₅₀ value of approximately 2 μM against human acute myeloid leukemia (AML) cells (MV4-11) using the MTT assay, indicating potent antiproliferative effects .

Cell Line IC₅₀ (μM) Effect
MV4-11 (AML)2High antiproliferative activity
MCF-7 (Breast Cancer)46Moderate cytotoxicity

This compound's effectiveness is attributed to its ability to induce apoptosis through the modulation of apoptotic pathways. The compound's interaction with IAPs leads to the release of caspases, which are critical for the execution phase of apoptosis. This mechanism is essential for overcoming resistance in cancer cells that typically evade programmed cell death.

Case Studies

  • Cytotoxicity in Cancer Models : In a controlled study, this compound was tested on various tumor spheroids derived from solid tumors. The results indicated a high degree of cellular uptake and subsequent cytotoxicity, suggesting its potential as a therapeutic agent in solid tumors .
  • Comparative Studies : When compared to other compounds such as betulin, this compound demonstrated superior antiproliferative effects against MCF-7 cells. Betulin showed only 30% cytotoxicity after 48 hours, while this compound achieved higher efficacy .

Safety and Efficacy

While the biological activity of this compound is promising, safety profiles must be established through further studies. Initial findings suggest no significant DNA damage in brain cells at certain dosages, indicating a favorable safety margin . However, comprehensive toxicological assessments are necessary before clinical applications can be considered.

Properties

Molecular Formula

C33H45N5O4

Molecular Weight

575.7 g/mol

IUPAC Name

(2S)-1-[(2S)-2-cyclohexyl-2-[[(2S)-2-(methylamino)propanoyl]amino]acetyl]-N-[(2S)-1-(methylamino)-1-oxo-3,3-diphenylpropan-2-yl]pyrrolidine-2-carboxamide

InChI

InChI=1S/C33H45N5O4/c1-22(34-2)30(39)36-28(25-18-11-6-12-19-25)33(42)38-21-13-20-26(38)31(40)37-29(32(41)35-3)27(23-14-7-4-8-15-23)24-16-9-5-10-17-24/h4-5,7-10,14-17,22,25-29,34H,6,11-13,18-21H2,1-3H3,(H,35,41)(H,36,39)(H,37,40)/t22-,26-,28-,29-/m0/s1

InChI Key

FWVBKWFGQNQMDR-CJBSCAABSA-N

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](C1CCCCC1)C(=O)N2CCC[C@H]2C(=O)N[C@@H](C(C3=CC=CC=C3)C4=CC=CC=C4)C(=O)NC)NC

Canonical SMILES

CC(C(=O)NC(C1CCCCC1)C(=O)N2CCCC2C(=O)NC(C(C3=CC=CC=C3)C4=CC=CC=C4)C(=O)NC)NC

Origin of Product

United States

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